molecular formula C7H14N2 B15218064 (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine

(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine

Cat. No.: B15218064
M. Wt: 126.20 g/mol
InChI Key: SRQMXARNYUNUBM-LURJTMIESA-N
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Description

®-7-Methyl-5-azaspiro[24]heptan-7-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable amine precursor with a cyclic ketone under acidic or basic conditions to form the spirocyclic amine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including the use of catalysts and solvents that enhance the efficiency and selectivity of the cyclization reaction. The purification of the final product typically involves techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-7-Methyl-5-azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine, which can exhibit different chemical and physical properties.

Scientific Research Applications

®-7-Methyl-5-azaspiro[2

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7-Methyl-5-azaspiro[2.4]heptan-7-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(7R)-7-methyl-5-azaspiro[2.4]heptan-7-amine

InChI

InChI=1S/C7H14N2/c1-6(8)4-9-5-7(6)2-3-7/h9H,2-5,8H2,1H3/t6-/m0/s1

InChI Key

SRQMXARNYUNUBM-LURJTMIESA-N

Isomeric SMILES

C[C@@]1(CNCC12CC2)N

Canonical SMILES

CC1(CNCC12CC2)N

Origin of Product

United States

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